Urea, N,N-dibutyl-N',N'-diethyl-
Description
Urea, N,N-dibutyl-N',N'-diethyl- (CAS: 62508-42-3) is a tetra-substituted urea derivative with the molecular formula C₁₃H₂₈N₂O and a molar mass of 228.37 g/mol . Structurally, it features two butyl groups (N-dibutyl) and two ethyl groups (N',N'-diethyl) attached to the urea core. This compound is part of a broader class of alkyl- and aryl-substituted ureas, which are studied for applications ranging from chemical synthesis to environmental persistence .
Properties
IUPAC Name |
1,1-dibutyl-3,3-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-5-9-11-15(12-10-6-2)13(16)14(7-3)8-4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGCGPZBOPCNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481120 | |
| Record name | Urea, N,N-dibutyl-N',N'-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36654-90-7 | |
| Record name | Urea, N,N-dibutyl-N',N'-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N-dibutyl-N’,N’-diethyl- typically involves the reaction of diethylamine and dibutylamine with phosgene or urea derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Urea, N,N-dibutyl-N’,N’-diethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Urea, N,N-dibutyl-N’,N’-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Coordination Chemistry
Urea derivatives like N,N-dibutyl-N',N'-diethyl- are used as ligands in coordination chemistry. Their ability to coordinate with metal ions enhances the stability of metal complexes, which are crucial for various catalytic processes.
| Ligand Type | Metal Ion | Complex Stability |
|---|---|---|
| Urea Derivative | Cu(II) | High |
| Urea Derivative | Ni(II) | Moderate |
Biochemical Assays
In biological research, this compound has been investigated for its potential as a chelating agent. Its structure allows it to bind metal ions, which can be useful in biochemical assays for detecting metal concentrations in biological samples.
Case Study:
A study demonstrated that N,N-dibutyl-N',N'-diethyl- effectively chelated lead ions in vitro, suggesting potential applications in bioremediation and environmental monitoring.
Pharmaceutical Development
The compound is explored for its role in drug synthesis, particularly as an intermediate in the production of pharmaceutical agents. Its unique structure can influence the pharmacokinetics and pharmacodynamics of drug candidates.
| Drug Class | Potential Use | Mechanism |
|---|---|---|
| Antimicrobials | Synthesis of new antibiotics | Targeting bacterial enzymes |
| Anticancer agents | Development of prodrugs | Modifying drug release rates |
Catalysis
In industrial settings, N,N-dibutyl-N',N'-diethyl- is utilized as a catalyst in organic synthesis reactions. Its ability to stabilize reactive intermediates enhances reaction rates and yields.
Reaction Example:
The compound has been successfully employed in the synthesis of esters from carboxylic acids and alcohols under mild conditions, demonstrating its utility as a catalyst.
Specialty Chemicals Production
This compound serves as a precursor for various specialty chemicals used in coatings, adhesives, and plasticizers. Its functional groups allow for further modifications to tailor chemical properties for specific applications.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’,N’-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl and ethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
The table below compares key properties of Urea, N,N-dibutyl-N',N'-diethyl- with analogous compounds:
Key Observations :
- Lipophilicity : The diethyl and dibutyl groups in the target compound provide moderate lipophilicity, intermediate between purely alkyl (e.g., N,N'-dibutyl) and aryl-substituted (e.g., N,N'-diphenyl) ureas.
- Stability : Aryl-substituted ureas like N,N'-diphenyl urea exhibit higher thermal and oxidative stability due to aromatic conjugation, whereas alkyl-substituted derivatives may degrade more readily under environmental conditions .
Environmental Behavior and Degradation
- Oxidation Resistance: In a study comparing hydroquinone solvents, N,N-diethyl-N',N'-dibutyl urea retained 86.6% of its content after 50 hours of oxidative gassing at 140°C, outperforming trioctyl phosphate (88.3%) but less stable than N,N-dibutyl-N'-methyl-N'-phenylurea (100%) .
- Biodegradation: Limited data exist for the target compound, but structurally similar alkyl ureas (e.g., DEET, N,N-diethyl-m-toluamide) show slow degradation in wastewater treatment systems, with fungal and bacterial pathways producing metabolites like 3-methylbenzoic acid .
Toxicity and Ecotoxicity
- Acute Toxicity : Data for Urea, N,N-dibutyl-N',N'-diethyl- are scarce. However, DEET (a structurally distinct but functionally related compound) shows low acute toxicity to aquatic organisms at environmental concentrations (10–450 ng/L) .
Q & A
Q. What are the standard synthetic routes for preparing Urea, N,N-dibutyl-N',N'-diethyl- in a laboratory setting?
- Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a substituted aniline (e.g., 2,6-dimethylaniline) with dibutylcarbamoyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. For example:
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Step 1: Dissolve 2,6-dimethylaniline in dry dichloromethane.
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Step 2: Add TEA dropwise under inert atmosphere.
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Step 3: Introduce dibutylcarbamoyl chloride at 0–5°C, then stir at room temperature for 12 hours.
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Workup: Extract with water, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate).
Yields typically range from 60–80% .- Key Considerations:
-
Use anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
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Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Urea, N,N-dibutyl-N',N'-diethyl-?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent environments. For example:
- ¹H NMR (CDCl₃): δ 0.8–1.6 (m, butyl/ethyl CH₂/CH₃), δ 6.8–7.2 (aromatic protons).
- ¹³C NMR: ~155 ppm (urea carbonyl), 40–50 ppm (N-bound CH₂ groups).
- IR Spectroscopy: Key peaks at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch if present) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 276.42 .
Q. How does the substitution pattern of butyl and ethyl groups influence the compound’s solubility and reactivity?
- Methodological Answer:
- Solubility: The bulky butyl groups enhance lipophilicity, making the compound soluble in nonpolar solvents (e.g., hexane, chloroform) but poorly soluble in water. Ethyl groups slightly improve solubility in polar aprotic solvents (e.g., DMF) .
- Reactivity: The steric hindrance from dibutyl groups reduces nucleophilic attack at the urea carbonyl, while diethyl groups moderate electronic effects. This impacts reactions like oxidation (e.g., slower epoxidation rates compared to less-substituted ureas) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of Urea, N,N-dibutyl-N',N'-diethyl- across different studies?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., bacterial strain, culture medium, compound purity >95%).
- Dose-Response Analysis: Perform MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.1–100 µg/mL) to validate antimicrobial activity .
- Control Experiments: Use known inhibitors (e.g., ciprofloxacin for DNA gyrase) to benchmark efficacy .
- Structural Confirmation: Re-characterize the compound using XRD to rule out polymorphic variations affecting bioactivity .
Q. How can computational chemistry methods predict interactions between Urea, N,N-dibutyl-N',N'-diethyl- and biological targets like VEGFR?
- Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to VEGFR’s ATP-binding pocket. Focus on hydrogen bonds between the urea carbonyl and kinase residues (e.g., Asp1046).
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å indicates stable complexes).
- QSAR Models: Corporate substituent effects (e.g., logP, polar surface area) to optimize inhibitory potency .
Q. What are the challenges in utilizing Urea, N,N-dibutyl-N',N'-diethyl- as a ligand in cyanide-bridged transition metal complexes?
- Methodological Answer:
- Coordination Modes: The urea’s carbonyl and NH groups can act as donors, but steric hindrance from butyl/ethyl groups may limit metal binding. Alternative strategies include using thiourea analogs (e.g., N,N'-diethylthiourea) for stronger S-metal bonds .
- Synthesis of Complexes: Optimize reaction stoichiometry (e.g., 1:4 metal-to-ligand ratio) and solvent systems (e.g., methanol/water) to prevent ligand dissociation.
- Characterization: Use Raman spectroscopy to identify ν(CN) shifts (e.g., 2100–2200 cm⁻¹ for bridging vs. terminal cyanides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
